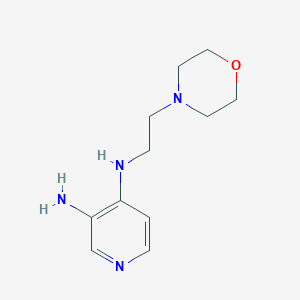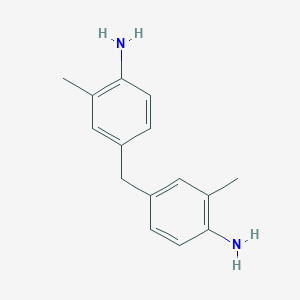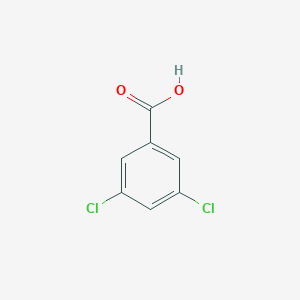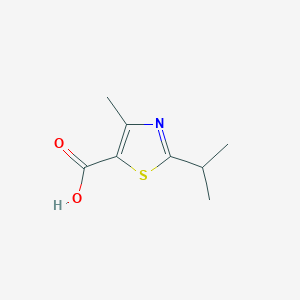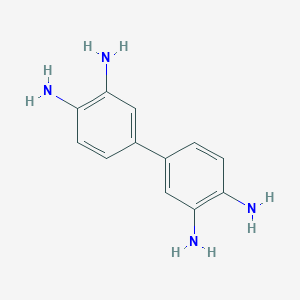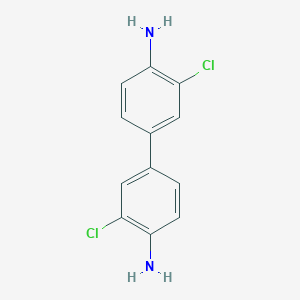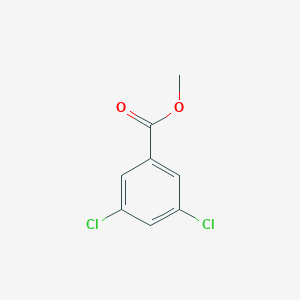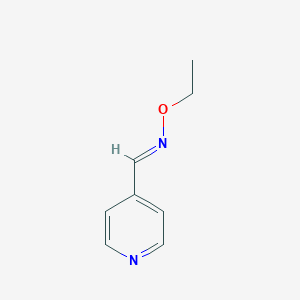
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine, also known as EPN, is a chemical compound that has been widely studied for its potential applications in scientific research. EPN belongs to the class of compounds known as nicotinoids, which are structurally similar to nicotine and have been shown to have a variety of biological effects. In
科学的研究の応用
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been in the field of neuroscience, where (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to have a variety of effects on the brain. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to enhance memory and learning in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease.
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has also been studied for its potential applications in cancer research. It has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
作用機序
The mechanism of action of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are involved in a variety of physiological processes, including learning and memory, and are also implicated in a variety of diseases, including Alzheimer's disease and schizophrenia.
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to selectively modulate the activity of certain nAChRs, which may account for its effects on memory and learning. It has also been shown to have anti-tumor effects, which may be related to its ability to modulate nAChRs in cancer cells.
生化学的および生理学的効果
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has a variety of biochemical and physiological effects, many of which are related to its ability to modulate nAChRs. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to increase the release of dopamine in the brain, which may account for its effects on memory and learning. It has also been shown to inhibit the growth of cancer cells, which may be related to its ability to modulate nAChRs in these cells.
実験室実験の利点と制限
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be effective in a variety of experimental settings. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of nAChRs in various physiological processes.
However, there are also some limitations to the use of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine in laboratory experiments. One of the main limitations is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has been shown to have some toxic effects in animal models, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on (E)-N-Ethoxy-1-pyridin-4-ylmethanimine. One area of interest is in the development of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine-based therapies for cognitive disorders such as Alzheimer's disease. Another area of interest is in the development of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine-based therapies for cancer.
In addition to these therapeutic applications, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine may also have potential as a tool for studying the role of nAChRs in various physiological processes. For example, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine could be used to study the role of nAChRs in addiction and withdrawal, or in the regulation of appetite and metabolism.
Conclusion
In conclusion, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of effects on the brain and in cancer cells. While there are some limitations to its use in laboratory experiments, (E)-N-Ethoxy-1-pyridin-4-ylmethanimine has several advantages and has potential as a therapeutic agent for a variety of diseases. Future research on (E)-N-Ethoxy-1-pyridin-4-ylmethanimine will likely focus on its therapeutic applications and its role in various physiological processes.
合成法
The synthesis of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine involves the reaction of ethyl 4-pyridyl ketone with hydroxylamine hydrochloride in the presence of acetic acid. The resulting product is then reacted with ethyl iodide to yield (E)-N-Ethoxy-1-pyridin-4-ylmethanimine. This synthesis method has been widely used in the laboratory setting and has been shown to be effective in producing high yields of (E)-N-Ethoxy-1-pyridin-4-ylmethanimine.
特性
CAS番号 |
126527-32-0 |
|---|---|
製品名 |
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
(E)-N-ethoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3/b10-7+ |
InChIキー |
XXYCNHJBPIDFMZ-JXMROGBWSA-N |
異性体SMILES |
CCO/N=C/C1=CC=NC=C1 |
SMILES |
CCON=CC1=CC=NC=C1 |
正規SMILES |
CCON=CC1=CC=NC=C1 |
同義語 |
4-Pyridinecarboxaldehyde,O-ethyloxime,[C(E)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



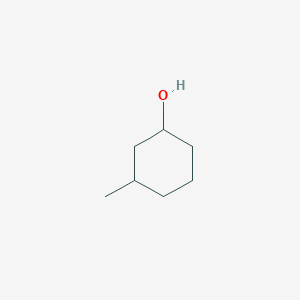
![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
